molecular formula C11H11N3O3S B2718244 3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine CAS No. 2034487-69-7

3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine

Cat. No.: B2718244
CAS No.: 2034487-69-7
M. Wt: 265.29
InChI Key: NCXMFJUVWAETML-UHFFFAOYSA-N
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Description

3-{4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine is a chemical building block based on a fused oxazole-pyridine ring system, designed for advanced research and development in medicinal chemistry. Compounds within the 4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine class have been identified as a new class of cytotoxic Hsp90 inhibitors, making them a compelling area of investigation in anticancer drug discovery . Heat shock protein 90 (Hsp90) is a molecular chaperone that is critical for the stability and function of many oncogenic proteins, and its inhibition is a promising therapeutic strategy for cancer treatment. The structural features of this scaffold, particularly the potential for substitution, allow researchers to explore its binding affinity and modulate its activity toward Hsp90 and other biological targets. This compound is exclusively intended for research applications and is not designed for human therapeutic or diagnostic use. Researchers can employ this sulfonyl-linked pyridine derivative as a key intermediate in synthesizing more complex molecules or as a core scaffold for creating targeted libraries for high-throughput screening. Its molecular framework is also of significant interest in other areas of chemical biology and drug discovery, given the broad utility of fused heterocyclic systems in developing enzyme inhibitors and receptor modulators. Handle this material with care in a appropriately controlled laboratory setting.

Properties

IUPAC Name

5-pyridin-3-ylsulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c15-18(16,10-2-1-4-12-7-10)14-5-3-11-9(8-14)6-13-17-11/h1-2,4,6-7H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXMFJUVWAETML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfonamides .

Mechanism of Action

The mechanism of action of 3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

Key structural analogs and their substituents are summarized below:

Compound Name Core Structure Substituents/R-Groups Key Properties/Applications Reference
Target : 3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine Oxazolo[4,5-c]pyridine -SO₂-linked pyridine High polarity, potential sulfonamide-like bioactivity -
5-tert-butyl 3-ethyl oxazolo[4,5-c]pyridine-3,5-dicarboxylate Oxazolo[4,5-c]pyridine -COO-tert-butyl (C-5), -COO-ethyl (C-3) Ester-protected intermediate for synthesis
5-[(tert-Butoxy)carbonyl]-oxazolo[4,5-c]pyridine-3-carboxylic acid Oxazolo[4,5-c]pyridine -Boc (C-5), -COOH (C-3) Peptide synthesis intermediate
5-(Propan-2-yl)-oxazolo[4,5-c]pyridine-3-carboxylic acid hydrochloride Oxazolo[4,5-c]pyridine -Isopropyl (C-5), -COOH (C-3), HCl salt Enhanced water solubility due to hydrochloride
4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridin-3-ol hydrochloride Oxazolo[4,5-c]pyridine -OH (C-3), HCl salt Hydrogen-bonding capability, polar

Electronic and Solubility Properties

  • Electron-Withdrawing Effects : The sulfonyl group in the target compound imparts stronger electron-withdrawing effects compared to esters (-COOR) or hydroxyl (-OH) groups in analogs. This increases electrophilicity at adjacent positions, favoring nucleophilic substitution or coupling reactions .
  • In contrast, tert-butyl or isopropyl substituents () introduce hydrophobicity, while hydrochloride salts () improve aqueous solubility .

Biological Activity

3-{4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-5-sulfonyl}pyridine is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a pyridine ring fused with an oxazolo[4,5-c]pyridine moiety. This unique structure contributes to its biological activity.

Biological Activities

Research indicates that derivatives of oxazolo[4,5-c]pyridine exhibit a range of biological activities:

  • Anti-inflammatory Activity : Compounds similar to this compound have shown significant anti-inflammatory effects. For instance, studies have demonstrated that certain oxazolones inhibit lipoxygenase and reduce carrageenan-induced paw edema in animal models .
  • Antioxidant Activity : The compound has been linked to antioxidant properties. In vitro studies reveal that oxazolones can inhibit lipid peroxidation significantly. For example, one study reported an average inhibition of lipid peroxidation by up to 86.5% for certain derivatives .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial effects against various pathogens. The presence of the pyridine moiety enhances the compound's ability to interact with biological targets .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as lipoxygenase and trypsin. For instance, specific derivatives demonstrated IC50 values for lipoxygenase inhibition as low as 41 μM .
  • Interaction with Cellular Targets : Docking studies suggest that the compound may interact with various protein kinases and receptors involved in inflammatory pathways. This interaction could lead to reduced inflammatory responses and improved therapeutic outcomes in conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of oxazolones in a carrageenan-induced paw edema model. Compounds showed significant reduction in edema compared to controls .
  • Antioxidant Properties : Research on various oxazolone derivatives indicated strong antioxidant activity through lipid peroxidation inhibition assays. The most potent derivatives were found to possess structural features that enhance their radical scavenging capabilities .
  • Antimicrobial Studies : In vitro tests demonstrated that certain derivatives exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating infections caused by resistant strains .

Data Table

The following table summarizes key biological activities and their corresponding IC50 values for related compounds:

CompoundBiological ActivityIC50 (μM)References
4cLipoxygenase Inhibition41
2aLipid Peroxidation Inhibition86.5%
3dAntimicrobial ActivityN/A
4bAnti-inflammatory (CPE Model)N/A

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